![molecular formula C24H25ClN6O4 B2404080 N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide CAS No. 1243065-70-4](/img/structure/B2404080.png)
N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide
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Description
N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide is a useful research compound. Its molecular formula is C24H25ClN6O4 and its molecular weight is 496.95. The purity is usually 95%.
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Scientific Research Applications
H1-Antihistaminic Agents
A study by Alagarsamy, Shankar, & Murugesan (2008) synthesized a series of novel compounds related to our chemical of interest. These compounds, including 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones, demonstrated significant in vivo H1-antihistaminic activity in guinea pigs. This suggests a potential application in treating allergic reactions.
Synthesis and Reactivity
Research by Chern et al. (1988) focused on the synthesis of various derivatives, including 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-Dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one. These derivatives highlight the reactivity and synthetic possibilities of compounds structurally related to N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide.
Adenosine Receptor Antagonists
A 2016 study by Burbiel et al. identified 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor antagonists. This suggests that our compound of interest could have applications in modulating adenosine receptors, which are involved in various physiological processes.
Anticancer Activity
The synthesis of heterocyclic compounds like 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones, as discussed in a study by McQuaid et al. (1992), shows potential for anticancer activity. These compounds' affinity for certain receptors suggests a role in cancer therapy.
Anti-Inflammatory Activity
Martynenko et al. (2019) conducted a study on N-protected amino acids and their heterocyclization products, which are closely related to our compound of interest. They found significant anti-inflammatory activity, indicating potential applications in treating inflammation.
properties
IUPAC Name |
N-butan-2-yl-3-[2-[2-(2-chloroanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O4/c1-3-15(2)26-20(32)12-13-29-22(34)16-8-4-7-11-19(16)31-23(29)28-30(24(31)35)14-21(33)27-18-10-6-5-9-17(18)25/h4-11,15H,3,12-14H2,1-2H3,(H,26,32)(H,27,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYDNKXJAOAYGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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